

Comparative Pharmacokinetics of Tasidotin Across Species

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Compound Focus: Tasidotin Hydrochloride

CAS No.: 623174-20-9

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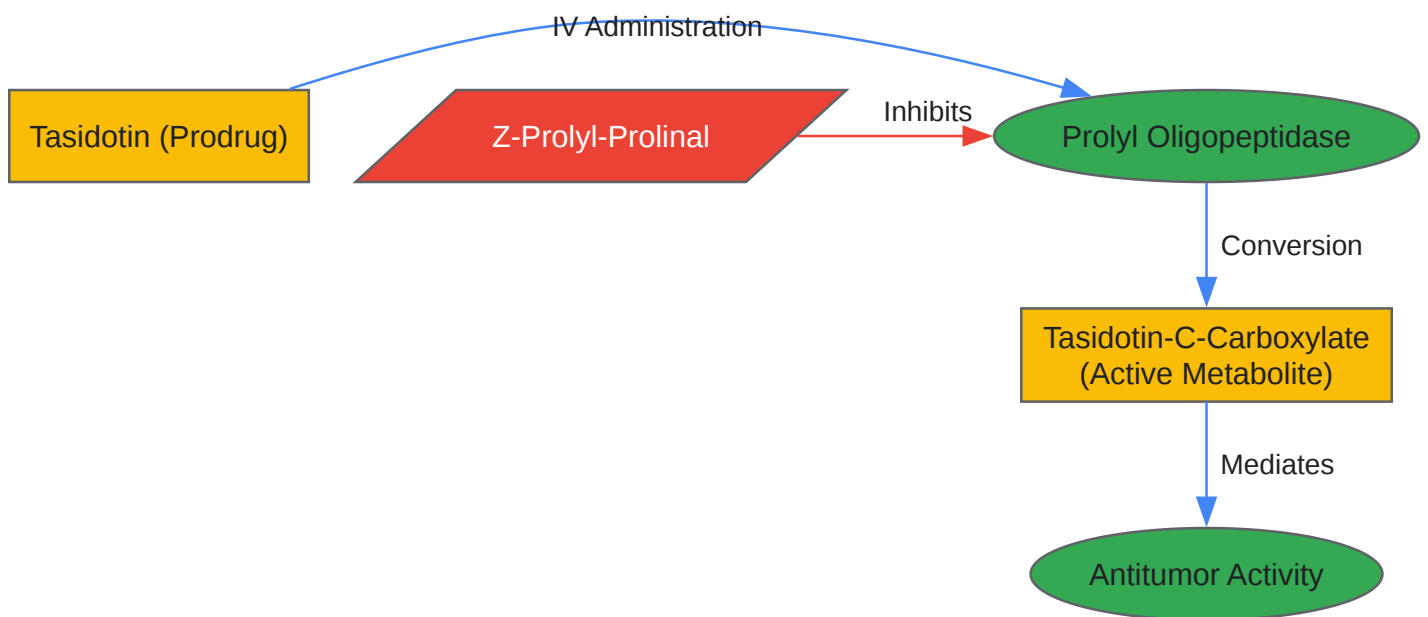
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Species	Key PK Parameters & Findings	Experimental Protocol Details
	<p> Mouse (nude, xenograft) Tasidotin: Extensive conversion to active metabolite (Tasidotin-C-carboxylate). Metabolite: Tumor concentrations much higher than in plasma; contributes 17-49% to total tumor exposure. Half-life in tumors: several hours. Prodrug Nature Confirmed: Pretreatment with Z-prolyl-prolinal (enzyme inhibitor) reduced metabolite formation by ~80% and abolished antitumor activity [1] [2]. Dosing: Single IV dose of Tasidotin (20, 53, 120 mg/kg) or its metabolite (150 mg/kg). For inhibition studies, Z-prolyl-prolinal (5 mg/kg) administered 1 hour prior to Tasidotin [1] [2]. Sampling: Plasma and tumor tissue collected at multiple time points post-dose. Concentrations of Tasidotin and its metabolites quantified. Tumor growth was monitored in a parallel study [1]. Human (Phase I Trial) Tasidotin: Exhibits mild nonlinear pharmacokinetics. Metabolite: Tasidotin-C-carboxylate shows linear kinetics. The recommended Phase II dose was 46.8 mg/m² administered as a 30-minute IV infusion weekly for 3 weeks every 28 days. Dose-limiting toxicity was neutropenia [3]. Dosing: IV infusion on a weekly-for-3-weeks-every-4-weeks schedule, with doses ranging from 7.8 to 62.2 mg/m² [3]. Sampling: Plasma and urine sampled to characterize the pharmacokinetics of Tasidotin and its metabolites [3]. Non-Human Primate Tasidotin: Plasma AUC: 30 ± 10 µM·min; Half-life: 27 ± 4 min; Clearance: 44 ± 14 mL/min/kg [4]. CSF Penetration: CSF-to-plasma AUC ratio for Tasidotin was 1.1 ± 0.4, indicating excellent penetration of the blood-brain barrier [4]. Dosing: Single IV dose of 0.75 mg/kg Tasidotin [4]. Sampling: Simultaneous plasma and</p>	

cerebrospinal fluid (CSF) samples collected via a catheter at multiple time points. Concentrations of Tasidotin and its metabolites were determined in both matrices [4]. |

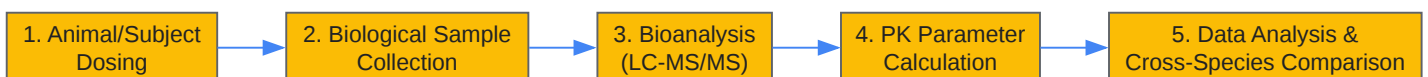
Key Experimental Protocols and Workflows

The comparative data comes from well-established in vivo models and clinical trials. The diagrams below outline the core metabolic pathway and the general workflow for these pharmacokinetic studies.



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Figure 1: Metabolic Activation Pathway of Tasidotin. Tasidotin acts as a prodrug that is converted to its active form, Tasidotin-C-carboxylate, by the enzyme prolyl oligopeptidase. Inhibition of this enzyme blocks both metabolite formation and antitumor efficacy, confirming the metabolite's critical role [1] [2].



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Figure 2: General Workflow for Tasidotin Pharmacokinetic Studies. The process begins with intravenous administration of Tasidotin or its metabolite, followed by serial collection of biological samples (plasma, tumor tissue, or CSF). Samples are analyzed using specific methods like LC-MS/MS, and concentration-time data are used to calculate key pharmacokinetic parameters [1] [4].

Interpretation of Comparative Findings

- **Tasidotin as a Prodrug:** The most critical finding across studies is that Tasidotin primarily functions as a prodrug. Its antitumor activity is not directly caused by the parent drug but by the **Tasidotin-C-carboxylate** metabolite. This is conclusively demonstrated by the fact that inhibiting its formation completely blocks efficacy [1] [2].
- **Species-Specific Disposition:**
 - **Active Metabolite Accumulation:** In mice, the active metabolite achieves high and sustained concentrations in tumor tissue, which is likely key to its efficacy [1].
 - **Central Nervous System (CNS) Penetration:** The excellent CSF penetration observed in non-human primates (AUC ratio ~1.1) suggests Tasidotin could be a promising candidate for treating central nervous system malignancies and warrants further investigation [4].

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